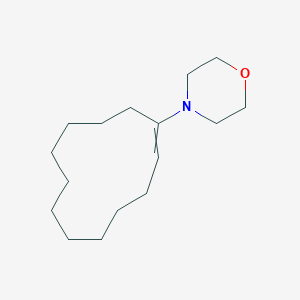
(2E)-3-(2,6-difluorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,6-difluorophenyl)acrylic acid is a chemical compound characterized by the presence of a cyano group (–CN) attached to a cyclopentylidene ring, which is further connected to an acetic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-difluorophenyl)acrylic acid typically involves the reaction of cyclopentanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(2,6-difluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted esters
Scientific Research Applications
(2E)-3-(2,6-difluorophenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-difluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2E)-3-(2,6-difluorophenyl)acrylic acid can be compared with other similar compounds, such as:
Cyanoacetic acid methyl ester: Lacks the cyclopentylidene ring, making it less sterically hindered.
Cyclopentanone: Lacks the cyano and ester groups, limiting its reactivity.
Cyano-cyclopentylidene-aceticacidethylester: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H6F2O2 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13) |
InChI Key |
JMUOYANNVIFGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




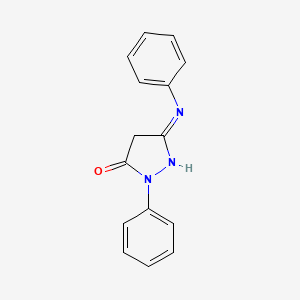


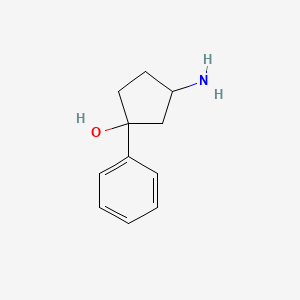
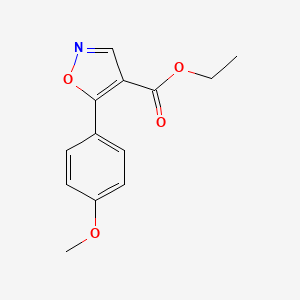
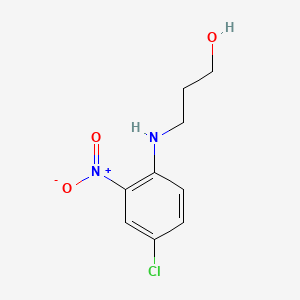
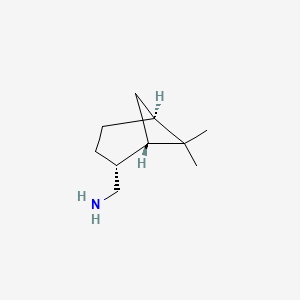
![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
